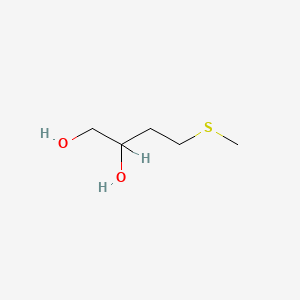

1,2-Butanediol, 4-(methylthio)-

Description

Properties

IUPAC Name |

4-methylsulfanylbutane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBSFZVXGRMTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972540 | |

| Record name | 4-(Methylsulfanyl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-84-5 | |

| Record name | 4-Methylthiobutane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfanyl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of 1,2-butanediol, 4-(methylthio)- is as an intermediate in the synthesis of 4-methylthio-2-hydroxybutyric acid , which is a hydroxy analog of methionine. This compound is significant in pharmaceutical formulations due to its role in metabolic processes and potential therapeutic effects .

Chemical Synthesis

The compound serves as a precursor for synthesizing various chemicals. For example, it can be used to create thioether derivatives that have applications in agrochemicals and fine chemicals. The presence of the methylthio group allows for unique reactivity patterns that can be exploited in synthetic pathways .

Biochemical Research

Research has indicated that 1,2-butanediol, 4-(methylthio)- can be utilized in studies exploring metabolic pathways involving sulfur-containing compounds. Its ability to participate in redox reactions makes it an interesting candidate for biochemical investigations into sulfur metabolism and related enzymatic processes .

Case Study 1: Synthesis of Hydroxy Analogues

A study focused on the synthesis of hydroxy analogues from 1,2-butanediol, 4-(methylthio)- demonstrated its effectiveness as a starting material for producing biologically active compounds. The research highlighted the compound's versatility in generating various derivatives through selective functionalization methods .

Data Tables

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceutical | Intermediate for hydroxy analogs | Important for metabolic studies |

| Chemical Synthesis | Precursor for thioether derivatives | Exploited in agrochemical production |

| Biochemical Research | Investigating sulfur metabolism | Potentially useful in enzyme studies |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,2-Butanediol, 4-(methylthio)- with structurally or functionally related diols, focusing on chemical properties , applications , and synthesis :

Key Comparative Insights:

Structural and Functional Differences :

- The methylthio group in 1,2-Butanediol, 4-(methylthio)- distinguishes it from other diols, conferring sulfur-based reactivity and making it suitable for synthesizing methionine analogs. In contrast, 1,2-butanediol lacks sulfur and is used in coatings and food-safe polymers .

- Position of hydroxyl groups : 1,2-Propanediol and 2,3-butanediol are fermentation-derived, with applications in food and biofuels, whereas 1,2-Butanediol, 4-(methylthio)- is exclusively synthetic and niche in pharmaceuticals .

Applications :

- 1,2-Butanediol, 4-(methylthio)- is specialized in drug synthesis, contrasting with 1,4-butanediol , which is a bulk chemical for plastics, and 1,2-propanediol , which is ubiquitous in food and cosmetics .

- 2,3-Butanediol has emerging roles in sustainable chemistry (e.g., biofuel production), unlike the sulfur-containing variant, which is tied to agrochemicals .

1,3-Butanediol and 1,2-propanediol have GRAS status, underscoring their safety in consumer products compared to the more reactive 1,2-Butanediol, 4-(methylthio)- .

Synthetic Pathways: Fermentation dominates production for 2,3-butanediol and 1,2-propanediol, while 4-(methylthio)butane-1,2-diol relies on catalytic chemical synthesis, reflecting its non-natural occurrence .

Research Findings and Data Gaps

- However, its environmental persistence and toxicity remain understudied .

- Market Presence : Unlike 1,2-propanediol (annual production >1 million tons), 1,2-Butanediol, 4-(methylthio)- is produced in smaller volumes, reflecting its niche applications .

- Analytical Challenges : Detection methods for sulfur-containing diols (e.g., HPLC-MS) are more complex than those for simpler diols like 1,2-propanediol, which are routinely analyzed in wines via OIV-MA-AS315-28 .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-(methylthio)-1,2-butanediol in laboratory settings?

- Methodological Answer :

- Eye and Skin Protection : Use chemical-resistant gloves (nitrile) and safety goggles, as the compound may cause serious eye irritation (Category 2A, H319) .

- Ventilation : Work in a fume hood to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and wash contaminated skin with soap and water .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents. Stability data for 1,2-butanediol analogs suggest decomposition risks at high temperatures (>190°C) .

Q. What analytical techniques are validated for quantifying 4-(methylthio)-1,2-butanediol in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Derivatize with benzoyl chloride to enhance detection sensitivity. Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Monitor transitions specific to the methylthio moiety (e.g., m/z 153 → 89) .

- Gas Chromatography (GC) : For non-polar derivatives, employ headspace analysis with flame ionization detection (FID). Calibrate using internal standards like 1,3-butanediol to account for matrix effects .

Q. How can researchers synthesize 4-(methylthio)-1,2-butanediol, and what parameters are critical during synthesis?

- Methodological Answer :

- Transesterification Route : React 1,2-butanediol with dimethyl carbonate (DMC) under acidic catalysis (e.g., H₂SO₄) at 80–100°C. Monitor conversion via FT-IR for carbonyl group disappearance. Purify via reactive distillation to isolate the product from azeotropic mixtures .

- Thiol-Epoxide Coupling : Introduce the methylthio group via nucleophilic attack on a pre-synthesized 1,2-epoxybutane intermediate. Optimize pH (8–10) and temperature (25–40°C) to favor regioselectivity .

Advanced Research Questions

Q. How does the methylthio substituent influence the electronic and steric properties of 1,2-butanediol, and what experimental approaches can elucidate its reactivity?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to compare energy gaps (e.g., HOMO-LUMO) between 1,2-butanediol and its methylthio analog. Use software like Gaussian with B3LYP/6-31G* basis sets. Vicinal hydroxyl groups in 1,2-butanediol lower oxidation energy barriers (2.491 eV), while sulfur’s electronegativity may further modulate reactivity .

- Electrochemical Analysis : Conduct cyclic voltammetry in aqueous electrolyte (e.g., 0.1 M H₂SO₄) to compare oxidation potentials. The methylthio group’s electron-donating effect may reduce overpotentials for C–C bond cleavage .

Q. In comparative studies, how do the metabolic pathways of 4-(methylthio)-1,2-butanediol differ from non-sulfur analogs?

- Methodological Answer :

- In Vivo Rodent Studies : Administer equimolar doses of 4-(methylthio)-1,2-butanediol and 1,2-hexanediol (CAS 584-03-2) to mice. Collect serum and liver homogenates at timed intervals. Use LC-MS to track metabolites (e.g., sulfoxides or mercapturic acid conjugates) .

- Enzyme Assays : Incubate with hepatic microsomes and NADPH cofactors. Quantify cytochrome P450-mediated oxidation rates via UV-Vis spectroscopy (λ = 340 nm for NADPH depletion). Compare kinetic parameters (Km, Vmax) to non-sulfur analogs .

Q. What mechanistic insights can computational modeling provide for designing experiments on 4-(methylthio)-1,2-butanediol’s reaction pathways?

- Methodological Answer :

- Reaction Pathway Simulation : Use transition state theory (TST) to model nucleophilic substitution at the methylthio group. Compare activation energies for SN1 vs. SN2 mechanisms using QM/MM hybrid methods. Validate predictions via kinetic isotope effect (KIE) experiments .

- Solvent Effects : Simulate solvation free energies in polar (water) and non-polar (toluene) solvents using COSMO-RS. Correlate with experimental yields in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.